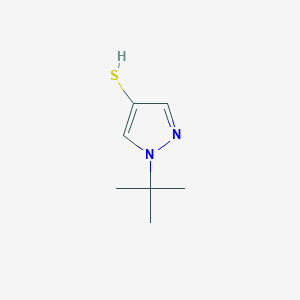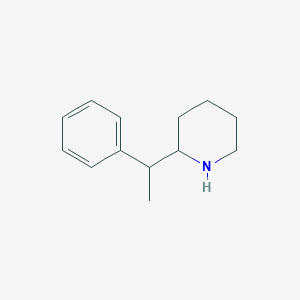
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Substitution Reaction: The ethanamine group is introduced via a substitution reaction, where the indazole core reacts with an appropriate ethanamine derivative under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalyst Selection: Use of efficient catalysts to promote the formation of the indazole core.
Reaction Optimization: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The ethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the ethanamine moiety.
Scientific Research Applications
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the ethanamine group.
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride: This compound has a methyl group at the 6-position of the indazole ring.
Uniqueness: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with molecular targets and pathways can lead to unique biological effects, making it a valuable compound for research and drug development.
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(1H-indazol-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-6-11-12-9(8)5-7;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
InChI Key |
ZPSOQOGDTWPGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)




